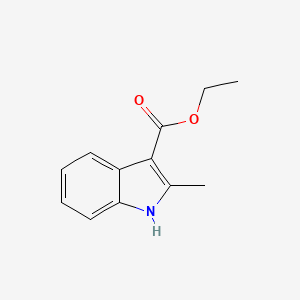

ethyl 2-methyl-1H-indole-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-methyl-1H-indole-3-carboxylate is a compound that belongs to the class of indole derivatives, which are heterocyclic compounds known for their significance in medicinal chemistry and pharmaceuticals. Indole derivatives are characterized by a fused pyrrole and benzene ring structure and are commonly modified at various positions to yield compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles without the need for transition metal catalysts . Another approach includes the synthesis of pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate through intramolecular cyclizations . Additionally, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates can be prepared by heating specific propanoates with polyphosphoric acid .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex and is often determined using techniques such as NMR, ESI-MS, and X-ray diffraction. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was characterized by these methods, revealing its crystallization in the orthorhombic system .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including the Friedel-Crafts acylation, which occurs at the C3-position or on the benzene moiety of the indole nucleus . Alkylation reactions with nucleophiles such as piperidine have also been observed, demonstrating sensitivity to steric effects . Moreover, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential as pharmaceutical agents. For example, ethyl 5-hydroxyindole-3-carboxylate derivatives have been evaluated as inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, with the positioning of substituents affecting their potency .

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Ethyl 2-methyl-1H-indole-3-carboxylate serves as a key intermediate in various chemical syntheses. For instance, ethyl indole-2-carboxylates can be effectively acylated to yield corresponding ethyl 3-acylindole-2-carboxylates, useful in further synthetic applications (Murakami et al., 1985). Additionally, 4H-furo[3,2-b]indole-2-carboxylic acid derivatives, another class of compounds, can be prepared using ethyl 4H-furo[3,2-b]indole-2-carboxylates (Tanaka et al., 1979).

Pharmacological Research

This compound also finds use in pharmacological research. For example, derivatives of this compound were studied for potential anticancer activity, though they mostly showed no significant results except in certain cancer cell lines (Carbone et al., 2013).

Studies on Thermodynamics and Physical Properties

The thermodynamic properties of ethyl 1H-indole-2-carboxylate have been studied, providing insights into their formation and sublimation enthalpies, which are crucial for understanding their stability and reactivity (Carvalho et al., 2016).

Reactivity and Functionalization

Various studies have explored the reactivity and functionalization of this compound. For instance, its derivatives have been used in the synthesis of complex molecules, such as 3-acyl-2-(alkylsulfanyl)indoles and 2-(alkylsulfanyl)indole-3-carboxylates, showcasing its versatility in organic synthesis (Fukamachi et al., 2009).

Crystallographic Analysis

Crystallographic analysis of compounds like ethyl 1-acetyl-1H-indole-3-carboxylate, closely related to this compound, aids in understanding their molecular structure and intermolecular interactions, which are important for designing new materials and drugs (Siddiquee et al., 2009).

Mécanisme D'action

Target of Action

Ethyl 2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Ethyl 2-methyl-1H-indole-3-carboxylate plays a vital role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes . By inhibiting this enzyme, this compound can modulate inflammatory responses. Additionally, it interacts with various biomolecules, including receptors and transporters, influencing their activity and function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function . Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, by binding to 5-lipoxygenase, this compound inhibits its activity, reducing the production of pro-inflammatory leukotrienes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

ethyl 2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)13-10-7-5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXKIKDXKRONLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399027 | |

| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53855-47-3 | |

| Record name | ethyl 2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the research presented in the paper regarding ethyl 2-methyl-1H-indole-3-carboxylate?

A1: The paper details a novel, one-pot synthetic method for producing this compound. [] This method utilizes readily available starting materials, 2-iodoanilines and ethyl buta-2,3-dienoate, along with a copper(I) catalyst and potassium carbonate. [] This approach offers a potentially more efficient and scalable alternative to existing multi-step synthesis routes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)